molecular formula C25H18N4O5 B2743062 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-24-3

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2743062
CAS No.: 1207032-24-3
M. Wt: 454.442
InChI Key: JXCUXXVUCRAURM-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research on similar quinazoline derivatives has focused on their synthesis and structural properties. For example, the study of quinazolinone derivatives reveals their potential as building blocks in the creation of complex heterocyclic structures. These compounds often exhibit interesting reactivity due to their unique structural features, such as the capacity to form hydrogen bonds and undergo various molecular rearrangements (Gorelik et al., 1971), (Klásek et al., 2010).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial properties of quinazoline derivatives. For instance, certain quinazolinone derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Aspergillus niger (Gupta et al., 2008). This highlights their potential use in the development of new antimicrobial agents.

Potential in Cancer Research

Quinazoline derivatives have also been explored for their potential anticancer properties. Certain compounds in this class have shown cytotoxic activity against cancer cell lines, indicating their promise as leads in the development of novel anticancer drugs (Poorirani et al., 2018).

Photophysical Properties

The photophysical properties of derivatives of quinazoline, such as oxadiazole derivatives, have been studied for their potential application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Jin & Zhang, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one", "3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-hydroxy-3-(1,3-benzodioxol-5-ylmethyl)quinazoline-4(1H)-one is reacted with triethylamine and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 2: 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Step 3: The final product is purified by recrystallization from chloroform and water, and then dried under vacuum.", "Step 4: The purity of the final product is confirmed by NMR spectroscopy and mass spectrometry.", "Step 5: The final product can be further characterized by X-ray crystallography to determine its crystal structure." ] }

CAS No.

1207032-24-3

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O5/c1-14-3-2-4-16(9-14)22-27-23(34-28-22)17-6-7-18-19(11-17)26-25(31)29(24(18)30)12-15-5-8-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

JXCUXXVUCRAURM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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